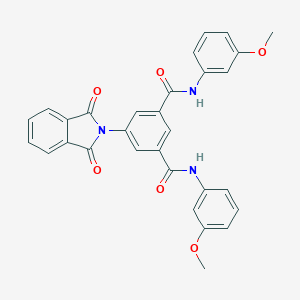
5-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N~1~,N~3~-bis(3-methoxyphenyl)isophthalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N~1~,N~3~-bis(3-methoxyphenyl)isophthalamide, also known as CUDC-907, is a novel small molecule inhibitor that targets both histone deacetylase (HDAC) and phosphatidylinositol 3-kinase (PI3K) pathways. This compound has shown promising results in preclinical studies as a potential therapeutic agent for various types of cancer.
Mecanismo De Acción
5-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N~1~,N~3~-bis(3-methoxyphenyl)isophthalamide targets both HDAC and PI3K pathways, which are known to play critical roles in cancer development and progression. HDACs are enzymes that regulate gene expression by removing acetyl groups from histones, leading to chromatin condensation and transcriptional repression. PI3Ks are signaling enzymes that regulate cell growth, survival, and metabolism.
5-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N~1~,N~3~-bis(3-methoxyphenyl)isophthalamide inhibits HDACs and PI3Ks by binding to their active sites, leading to the accumulation of acetylated histones and the inhibition of PI3K/AKT/mTOR signaling pathway. This dual inhibition of HDACs and PI3Ks results in the induction of cell cycle arrest, apoptosis, and the inhibition of tumor growth.
Biochemical and Physiological Effects:
5-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N~1~,N~3~-bis(3-methoxyphenyl)isophthalamide has been shown to have several biochemical and physiological effects in cancer cells. In vitro studies have demonstrated that 5-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N~1~,N~3~-bis(3-methoxyphenyl)isophthalamide induces the accumulation of acetylated histones, leading to the upregulation of pro-apoptotic genes and the downregulation of anti-apoptotic genes.
5-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N~1~,N~3~-bis(3-methoxyphenyl)isophthalamide also inhibits the PI3K/AKT/mTOR signaling pathway, leading to the inhibition of cell growth and survival. In vivo studies have shown that 5-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N~1~,N~3~-bis(3-methoxyphenyl)isophthalamide induces tumor regression and prolongs survival in mouse models of cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 5-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N~1~,N~3~-bis(3-methoxyphenyl)isophthalamide is its dual inhibition of HDACs and PI3Ks, which makes it a potent anticancer agent. 5-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N~1~,N~3~-bis(3-methoxyphenyl)isophthalamide has also been shown to enhance the efficacy of other anticancer agents, making it a potential candidate for combination therapy.
However, one of the limitations of 5-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N~1~,N~3~-bis(3-methoxyphenyl)isophthalamide is its potential toxicity, as it can cause gastrointestinal and hematologic adverse effects. This toxicity can limit its clinical application and requires further investigation.
Direcciones Futuras
There are several future directions for the development of 5-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N~1~,N~3~-bis(3-methoxyphenyl)isophthalamide as a potential therapeutic agent. One direction is to optimize the dosing and administration of 5-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N~1~,N~3~-bis(3-methoxyphenyl)isophthalamide to minimize its toxicity and maximize its efficacy.
Another direction is to investigate the potential of 5-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N~1~,N~3~-bis(3-methoxyphenyl)isophthalamide in combination with other anticancer agents, such as immune checkpoint inhibitors and targeted therapies.
Furthermore, the development of 5-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N~1~,N~3~-bis(3-methoxyphenyl)isophthalamide analogs with improved pharmacokinetic properties and selectivity for specific cancer types could also be a future direction for the optimization of this compound.
Métodos De Síntesis
The synthesis of 5-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N~1~,N~3~-bis(3-methoxyphenyl)isophthalamide involves a series of chemical reactions, starting with the preparation of 3-methoxybenzaldehyde and 2-nitrobenzaldehyde. These two compounds are then reacted with phthalic anhydride in the presence of catalytic amounts of sulfuric acid to form the intermediate 5-(3-methoxyphenyl)-1,3-dioxoisoindoline-2-carboxylic acid.
The next step involves the reaction of the intermediate with 4-aminobenzonitrile in the presence of acetic anhydride to form the final product, 5-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N~1~,N~3~-bis(3-methoxyphenyl)isophthalamide. The synthesis of 5-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N~1~,N~3~-bis(3-methoxyphenyl)isophthalamide has been optimized to yield high purity and high potency of the compound.
Aplicaciones Científicas De Investigación
5-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N~1~,N~3~-bis(3-methoxyphenyl)isophthalamide has been extensively studied in preclinical models of cancer, including breast cancer, lymphoma, and multiple myeloma. In vitro studies have shown that 5-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N~1~,N~3~-bis(3-methoxyphenyl)isophthalamide inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis.
In vivo studies have demonstrated that 5-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N~1~,N~3~-bis(3-methoxyphenyl)isophthalamide has potent antitumor activity in various mouse models of cancer. It has also been shown to enhance the efficacy of other anticancer agents, such as doxorubicin and bortezomib.
Propiedades
Nombre del producto |
5-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N~1~,N~3~-bis(3-methoxyphenyl)isophthalamide |
|---|---|
Fórmula molecular |
C30H23N3O6 |
Peso molecular |
521.5 g/mol |
Nombre IUPAC |
5-(1,3-dioxoisoindol-2-yl)-1-N,3-N-bis(3-methoxyphenyl)benzene-1,3-dicarboxamide |
InChI |
InChI=1S/C30H23N3O6/c1-38-23-9-5-7-20(16-23)31-27(34)18-13-19(28(35)32-21-8-6-10-24(17-21)39-2)15-22(14-18)33-29(36)25-11-3-4-12-26(25)30(33)37/h3-17H,1-2H3,(H,31,34)(H,32,35) |
Clave InChI |
CBQYUTQMRRKYJL-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1)NC(=O)C2=CC(=CC(=C2)N3C(=O)C4=CC=CC=C4C3=O)C(=O)NC5=CC(=CC=C5)OC |
SMILES canónico |
COC1=CC=CC(=C1)NC(=O)C2=CC(=CC(=C2)N3C(=O)C4=CC=CC=C4C3=O)C(=O)NC5=CC(=CC=C5)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4-({[2-(2-furylmethyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)benzoic acid](/img/structure/B303002.png)
![N-{3-[3-(4-fluorophenyl)acryloyl]phenyl}propanamide](/img/structure/B303003.png)
![N-{3-[3-(5-bromo-2-methoxyphenyl)acryloyl]phenyl}acetamide](/img/structure/B303004.png)
![N-{3-[3-(5-bromo-2-methoxyphenyl)acryloyl]phenyl}propanamide](/img/structure/B303005.png)
![N-{3-[3-(4-methylphenyl)acryloyl]phenyl}acetamide](/img/structure/B303006.png)

![N-{4-[3-(5-bromo-2-methoxyphenyl)acryloyl]phenyl}acetamide](/img/structure/B303009.png)
![N-{4-[3-(5-bromo-2-methoxyphenyl)acryloyl]phenyl}propanamide](/img/structure/B303010.png)
![N-{4-[(2-methylbutanoyl)amino]phenyl}-2-thiophenecarboxamide](/img/structure/B303012.png)
![2-methyl-N-{4-[6-(phenylcarbonyl)-1H-benzimidazol-2-yl]phenyl}butanamide](/img/structure/B303014.png)
![N-(4-{[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]amino}phenyl)furan-2-carboxamide](/img/structure/B303018.png)
